molecular formula C23H16F2N2O2 B14281140 4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)- CAS No. 134563-15-8

4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)-

Cat. No.: B14281140
CAS No.: 134563-15-8
M. Wt: 390.4 g/mol
InChI Key: QIMALGXJTQRIIE-UHFFFAOYSA-N
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Description

The compound 4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)- features a 4(3H)-quinazolinone core, a nitrogen-containing heterocycle known for its pharmacological versatility. At the 3-position of the quinazolinone ring, a propyl chain is attached via a ketone group to a 2',4'-difluoro(1,1'-biphenyl)-4-yl moiety. This substitution introduces a biphenyl system with fluorine atoms at the 2' and 4' positions, which likely enhances lipophilicity and metabolic stability while influencing electronic interactions with biological targets .

Properties

CAS No.

134563-15-8

Molecular Formula

C23H16F2N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-[3-[4-(2,4-difluorophenyl)phenyl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C23H16F2N2O2/c24-17-9-10-18(20(25)13-17)15-5-7-16(8-6-15)22(28)11-12-27-14-26-21-4-2-1-3-19(21)23(27)29/h1-10,13-14H,11-12H2

InChI Key

QIMALGXJTQRIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The foundational step in synthesizing 4(3H)-quinazolinone derivatives involves constructing the bicyclic quinazolinone scaffold. A widely adopted method begins with anthranilic acid (1) , which reacts with methyl isothiocyanate in acetic acid under reflux to yield 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone (2) . This intermediate is isolated in 58% yield after recrystallization from ethanol. Subsequent treatment with hydrazine hydrate in n-butanol replaces the thiol group with a hydrazino moiety, producing 2-hydrazino-3-methyl-4(3H)-quinazolinone (3) in 65% yield.

Synthesis of Difluorobiphenyl-Containing Oxazolone

The difluorobiphenyl side chain is introduced via a 5(4H)-oxazolone intermediate. Hippuric acid reacts with 2',4'-difluorobiphenyl-4-carbaldehyde in the presence of acetic anhydride and sodium acetate under heating. This Erlenmeyer-Plöchl reaction forms the corresponding oxazolone (4) as fine needles after recrystallization. The reaction typically completes within 10–15 minutes, with yields exceeding 70% for analogous substrates.

Coupling of Quinazolinone and Oxazolone

The final step involves condensing the hydrazinoquinazolinone (3) with the difluorobiphenyl oxazolone (4) . In dioxane with catalytic acetic acid, refluxing the mixture for 4–6 hours facilitates nucleophilic attack by the hydrazine on the oxazolone’s carbonyl group, followed by cyclization to form the target compound. Purification via precipitation and recrystallization from ethyl acetate yields the product as yellow crystals.

Catalytic Methods for Efficient Quinazolinone Formation

Brønsted Acid-Catalyzed Annulation

Organocatalytic approaches offer greener alternatives. Camphorsulfonic acid (CSA, 10 mol%) in ethyl lactate promotes the reaction between 2-aminobenzamides and 1,3-diketones. For the target compound, 2',4'-difluorobiphenyl-4-yl-1,3-diketone (5) reacts with 2-aminobenzamide (6) under microwave irradiation, achieving cyclization via selective C–C bond cleavage. This method delivers yields up to 98% for structurally similar quinazolinones.

DABCO-Mediated Microwave Synthesis

Dimethyl sulfoxide (DMSO) serves as a carbon source in a microwave-assisted protocol. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium persulfate, 2-aminobenzamide derivatives condense with DMSO to form the quinazolinone core. Introducing the difluorobiphenyl group post-annulation via Suzuki-Miyaura coupling could yield the final product, though direct synthesis requires further optimization.

Functional Group Compatibility and Challenges

Steric and Electronic Effects

The 2',4'-difluorobiphenyl moiety introduces steric hindrance, complicating cyclization steps. In classical syntheses, prolonged reflux (18+ hours) is often necessary to ensure complete reaction. Electron-withdrawing fluorine atoms may also reduce nucleophilicity, necessitating elevated temperatures or acidic conditions.

Solvent and Catalyst Selection

Polar aprotic solvents like dioxane enhance solubility of intermediates, while acetic acid catalyzes imine formation. Transitioning to ethyl lactate or water in catalytic methods improves sustainability but may lower yields for bulky substrates.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Advantages
Classical Reflux in dioxane, AcOH 50–65% 18–24 hr High purity, scalable
CSA-Catalyzed Microwave, ethyl lactate 70–98% 1–2 hr Rapid, eco-friendly
DABCO/K₂S₂O₈ Microwave, DMSO 47–72% 2 hr Avoids toxic reagents

Mechanistic Insights and Side Reactions

Byproduct Formation

In classical routes, incomplete hydrazine substitution generates 2-mercaptoquinazolinone residues, necessitating rigorous washing with dilute HCl. Catalytic methods minimize byproducts but may require chromatographic purification for polar derivatives.

Tautomerization Considerations

Quinazolinones exist in lactam-lactim tautomeric forms. In acetyl chloride, the lactim form predominates, favoring N-acetylation, whereas polar solvents stabilize the lactam, directing reactions to the carbonyl oxygen.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of kinases or other signaling proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substitutions

Fluorine substituents are critical for optimizing pharmacokinetic and pharmacodynamic properties. The target compound’s 2',4'-difluorobiphenyl group distinguishes it from other fluorinated quinazolinones:

  • Compound 5 (para-fluoro-substituted quinazolinone): In a structure-activity relationship (SAR) study, para-fluoro substitution on the phenyl ring (ring 1) conferred potent antibacterial activity against S. aureus (MIC ≤ 4 μg/mL). However, bulky substituents (e.g., isopropyl) or hydrogen-bond donors reduced activity .
  • UR-9825 (7-chloro-3-substituted quinazolinone): This antifungal agent contains a 2,4-difluorophenyl group and a triazole moiety. It demonstrated superior in vitro activity against filamentous fungi compared to fluconazole and itraconazole.

Key Structural Differences :

Compound Core Structure Substituents at 3-Position Biological Activity
Target Compound 4(3H)-Quinazolinone 3-(3-(2',4'-difluorobiphenyl)-3-oxopropyl) Not explicitly reported
UR-9825 4(3H)-Quinazolinone 2-(2,4-difluorophenyl)-hydroxypropyl + triazole Antifungal (Candida, Aspergillus)
Compound 5 4(3H)-Quinazolinone para-Fluorophenyl Antibacterial (MRSA)

The target compound’s biphenyl system may enhance binding affinity through π-π stacking, while the ketone group could influence solubility and metabolic stability compared to hydroxyl or triazole groups in UR-9825.

Pharmacokinetic and Toxicity Considerations
  • This contrasts with cationic fullerene-quinazolinone hybrids, where electrostatic interactions dominate binding .
  • Metabolic Stability : Fluorine substituents typically reduce cytochrome P450-mediated metabolism. The ketone group in the target compound may undergo reductive metabolism, unlike the triazole in UR-9825, which is metabolically stable .

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 4(3H)-quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)- has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.

Synthesis and Structure

The synthesis of quinazolinone derivatives typically involves multi-step reactions that modify the quinazolinone nucleus to enhance its biological activity. For example, the compound can be synthesized through a series of reactions involving quinazolinone precursors and various substituents that influence its pharmacological properties.

Table 1: Common Synthetic Routes for Quinazolinone Derivatives

StepReaction TypeKey ReagentsYield (%)
1AlkylationEthylbromoacetate + Quinazolinone48-97
2HydrazinationHydrazine hydrate + Quinazolinone Esters73-96
3CyclizationVarious catalysts (e.g., Rhodium)Variable

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds derived from quinazolinones have been shown to inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation. In particular, studies have demonstrated that certain derivatives possess potent inhibitory effects against kinases such as CDK2, HER2, and EGFR .

Case Study: Inhibition of CDK2 Kinase
A specific study evaluated the cytotoxicity of modified quinazolinones against human breast adenocarcinoma (MCF-7) cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, with IC50 values significantly lower than those of unmodified compounds .

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial properties. A range of derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the quinazolinone ring significantly influences antibacterial potency .

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinonesS. aureus15 µg/mL
Novel 2-(chloromethyl)-3-(4-methyl-6-oxo)...E. coli10 µg/mL

The mechanisms through which quinazolinones exert their biological effects are multifaceted. Notably, the inhibition of tyrosine kinases is a primary pathway for anticancer activity. Molecular docking studies suggest that these compounds can act as non-competitive inhibitors by binding to the ATP site of kinases like CDK2 and EGFR .

Additionally, the antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Q & A

Q. What are the common synthetic routes for 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)-4(3H)-quinazolinone, and what are their limitations?

Methodological Answer: The synthesis of this quinazolinone derivative typically involves:

Alkylation of 4(3H)-quinazolinone with 3-halo-1-(2',4'-difluorobiphenyl-4-yl)propan-1-one, which requires metal catalysts (e.g., copper) and may produce intermediates with variable yields .

One-pot condensation using anthranilic acid, trimethyl orthoformate, and primary amines catalyzed by DABCO under solvent-free conditions, achieving yields >85% .

Phosphorus pentaoxide (P₂O₅)-amine hydrochloride mixtures heated at 180°C, followed by alkaline extraction and recrystallization (yields ~88%) .

Limitations:

  • Metal catalysts (e.g., copper) complicate purification and scalability .
  • Long reaction times (45+ minutes) for P₂O₅-based methods .
  • Solvent-free DABCO methods may require optimization for sterically hindered substrates .

Advanced

Q. How can computational modeling enhance the design of 4(3H)-quinazolinone derivatives with improved bioactivity?

Methodological Answer: Computational approaches include:

  • 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with antiviral activity (e.g., against tomato spotted wilt virus) .
  • Molecular docking to predict binding interactions with targets like viral neuraminidase or host NF-κB pathways .
  • Pharmacokinetic modeling to optimize logP and hydrophobicity for improved half-life (e.g., reducing clearance in murine models) .

Example:
Compound D32 (from 3D-QSAR-guided design) showed stronger binding to TSWV coat protein (Kd = 4.4 µM) than lead compounds .

Basic

Q. What in vitro assays are typically employed to evaluate the antibacterial activity of 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Tested against S. aureus and E. coli using broth microdilution, with ciprofloxacin as a positive control .
  • Agar diffusion assays : Measure zones of inhibition for rapid screening .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .

Data Example:

CompoundMIC (S. aureus)MIC (E. coli)
Lead Quinazolinone2 µg/mL8 µg/mL
Ciprofloxacin0.5 µg/mL1 µg/mL

Advanced

Q. How do structural modifications at the 3-position of the quinazolinone core influence pharmacokinetic properties?

Methodological Answer:

  • Halogenation (e.g., 7-Cl) : Increases metabolic stability (rat t₁/₂ = 6 h vs. 1 h in mice) but may reduce solubility .
  • Hydrophobic side chains : Enhance oral bioavailability (e.g., octyl groups improve logP but require formulation adjustments) .
  • Fluorinated biphenyl groups : Improve target binding (e.g., anti-influenza activity via neuraminidase inhibition) and reduce CYP450-mediated metabolism .

Key Finding:
3-(4-Fluorophenyl) substitution improved MRSA inhibition (MIC = 0.5 µg/mL) while maintaining low plasma clearance (0.2 L/h/kg) .

Basic

Q. What purification techniques are critical for isolating high-purity 4(3H)-quinazolinone derivatives after synthesis?

Methodological Answer:

  • Liquid-liquid extraction : Use CH₂Cl₂ to isolate the product from aqueous alkaline mixtures .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
  • Distillation : Remove volatile byproducts (e.g., N,N-dimethylcyclohexylamine) under reduced pressure (10 mmHg) .

Advanced

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy observed in quinazolinone-based antivirals?

Methodological Answer:

  • Species-specific pharmacokinetics : Adjust dosing regimens based on half-life differences (e.g., 1 h in mice vs. 9 h in rabbits) .
  • Microscale thermophoresis (MST) : Validate target binding affinity (e.g., Kd = 4.4 µM for TSWV coat protein) to confirm in vitro relevance .
  • Prodrug design : Improve bioavailability for low-solubility derivatives .

Basic

Q. Which spectroscopic methods confirm the structure of synthesized 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.27–8.3 ppm for aromatic protons) .
  • IR spectroscopy : Identify carbonyl stretches (1680 cm⁻¹ for C=O) .
  • Elemental analysis : Verify C/H/N ratios (±0.3% tolerance) .

Advanced

Q. How does the introduction of fluorinated biphenyl groups impact the compound's target binding and metabolic stability?

Methodological Answer:

  • Electron-withdrawing effects : Enhance binding to hydrophobic pockets (e.g., influenza neuraminidase active site) .
  • Metabolic resistance : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life in rats (t₁/₂ = 6 h) .
  • Crystallographic data : Fluorine forms halogen bonds with His274 in TSWV coat protein, improving binding affinity .

Basic

Q. What are the key considerations in designing SAR studies for quinazolinone antifungals?

Methodological Answer:

  • Substituent position : 7-Cl or 7-F substitutions maximize in vitro antifungal activity .
  • Toxicity screening : Assess hepatic and renal toxicity in primary cell lines (e.g., HEK293) before in vivo testing .
  • Stereochemistry : (1R,2R) isomers show 10-fold higher activity than (1S,2S) counterparts .

Advanced

Q. What mechanistic insights explain the dual inhibition of viral neuraminidase and host NF-κB pathways by certain quinazolinones?

Methodological Answer:

  • Compound 4e : Inhibits influenza A neuraminidase (IC₅₀ = 51.6 µM) and NF-κB signaling (IC₅₀ = 42.3 µM) via allosteric binding .
  • Docking studies : The quinazolinone core occupies the neuraminidase active site, while the imidazolepropyl side chain disrupts NF-κB nuclear translocation .
  • Synergistic effect : Dual targeting reduces viral replication and host inflammation in murine models .

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